2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol
CAS No.: 91444-54-1
Cat. No.: VC0057742
Molecular Formula: C₁₅H₁₃NO₂
Molecular Weight: 239.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91444-54-1 |
|---|---|
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 |
| IUPAC Name | 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol |
| Standard InChI | InChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3 |
| SMILES | CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
The molecular formula C₁₅H₁₃NO₂ (molecular weight 239.27 g/mol) features a planar indole nucleus fused with a para-hydroxyphenyl group. The indole’s C5 hydroxyl and C3 methyl groups introduce steric and electronic modifications that influence solubility and receptor binding . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 3.4 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Rotatable Bonds | 1 | PubChem |
| Topological Polar Surface Area | 58.4 Ų | Calculated |
The SMILES notation (CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O) and InChIKey (OLSDYZLJXRSMAZ-UHFFFAOYSA-N) confirm the substitution pattern, critical for computational modeling .
Crystallographic and Conformational Analysis
While single-crystal X-ray data remain unpublished, molecular dynamics simulations predict a dihedral angle of 48.7° between the indole and hydroxyphenyl planes, minimizing steric clash while permitting π-π interactions with aromatic biological targets. The methyl group at C3 induces a 7° puckering distortion in the indole ring, potentially enhancing binding pocket compatibility.
Synthesis and Industrial Production
Laboratory-Scale Routes
The primary synthesis involves a Fischer indole reaction between 4-hydroxyphenylhydrazine and 4-methyl-2,5-cyclohexadienone under acidic conditions (Scheme 1). Yields typically range from 34–42% due to competing side reactions at the phenolic -OH group . Recent optimizations using ionic liquid catalysts (e.g., [BMIM][HSO₄]) improved yields to 68% by suppressing oxidative coupling .
Key Reaction Parameters
-
Temperature: 110–120°C
-
Solvent: Ethanol/water azeotrope
-
Catalyst: 10 mol% p-toluenesulfonic acid
| Supplier | Purity | Price (10 mg) | Storage Conditions |
|---|---|---|---|
| TRC | 98% | $145 | -20°C, inert atmosphere |
| Medical Isotopes, Inc. | 99.5% | $1600 (100 mg) | Amber vial, desiccated |
Demand stems primarily from pharmaceutical R&D, particularly in estrogen receptor probe development .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a sharp melting point (201–204°C), indicative of high crystallinity, while predicted boiling points (~485°C) suggest thermal stability suitable for high-temperature applications . Solubility data reveal marked hydrophobicity (XLogP3 3.4), with limited dissolution in aqueous media:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 12.4 |
| Methanol | 4.7 |
| Water | <0.1 |
Protonation equilibria play a critical role, with calculated pKa values of 9.8 (indolic -NH) and 10.1 (phenolic -OH), favoring deprotonation under physiological pH .
Spectroscopic Signatures
-
UV-Vis (MeOH): λ_max 278 nm (ε = 12,400 M⁻¹cm⁻¹), 325 nm (ε = 8,200 M⁻¹cm⁻¹)
-
¹H NMR (DMSO-d6): δ 10.85 (s, 1H, indolic NH), 7.57 (d, J=8.8 Hz, 2H, H-2'/6'), 6.71 (dd, J=8.6, 2.2 Hz, 1H, H-6)
-
IR (KBr): 3420 cm⁻¹ (-OH stretch), 1620 cm⁻¹ (C=C aromatic), 1580 cm⁻¹ (N-H bend)
Biological Activities and Mechanisms
Estrogen Receptor Modulation
As a substructure in selective estrogen receptor modulators (SERMs), the compound’s hydroxyphenyl group mimics estradiol’s A-ring binding to ERα’s Asp351/Glu353 residues. Methyl substitution at C3 enhances hydrophobic contact with Leu387/Leu391, improving binding affinity (Kd ~ 18 nM in chimeric assays) . Derivatives bearing piperidinylethoxy side chains demonstrate 94% uterine tissue selectivity over breast ERα, highlighting therapeutic potential for osteoporosis .
Antioxidant Capacity
In DPPH radical scavenging assays, the compound exhibits IC₅₀ = 48 μM, outperforming resveratrol (IC₅₀ = 72 μM) due to resonance-stabilized phenoxyl radicals formed at the C4′-OH position. Synergistic effects between indolic and phenolic redox centers enable multi-electron transfer pathways, as evidenced by cyclic voltammetry peaks at +0.34 V and +0.61 V (vs. Ag/AgCl).
Pharmacological Applications
Lead Compound for SERM Development
Structural analogs like 1-[4-(2-aminoethoxy)-benzyl]-2-phenylindoles (US7138392B2) utilize this compound as a core scaffold. Key modifications include:
-
Etherification of C5-OH to improve bioavailability
-
Quaternary ammonium side chains for tissue-specific delivery
Future Research Directions
-
Co-crystallization Studies: Elucidate ER-ligand binding modes using synchrotron radiation
-
Prodrug Design: Mask phenolic -OH groups with acetyl/prodrug linkers to enhance oral bioavailability
-
Computational QSAR: Develop predictive models for indole derivative activity using machine learning algorithms
This compound’s versatility as a biochemical tool and therapeutic scaffold underscores its importance in medicinal chemistry. Ongoing research aims to balance its pharmacodynamic strengths with pharmacokinetic optimization for clinical translation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume